N,N-diCPM[D-Pro-10]Dyn A-(1-11)
説明
特性
分子式 |
C71H115N21O13 |
|---|---|
分子量 |
1470.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(cyclopropylmethyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C71H115N21O13/c1-5-43(4)59(66(102)87-51(20-13-33-81-71(77)78)67(103)92-34-14-21-55(92)65(101)88-52(68(104)105)17-9-10-30-72)90-61(97)50(19-12-32-80-70(75)76)85-60(96)49(18-11-31-79-69(73)74)86-62(98)53(35-42(2)3)89-63(99)54(36-44-15-7-6-8-16-44)84-58(95)39-82-57(94)38-83-64(100)56(37-45-26-28-48(93)29-27-45)91(40-46-22-23-46)41-47-24-25-47/h6-8,15-16,26-29,42-43,46-47,49-56,59,93H,5,9-14,17-25,30-41,72H2,1-4H3,(H,82,94)(H,83,100)(H,84,95)(H,85,96)(H,86,98)(H,87,102)(H,88,101)(H,89,99)(H,90,97)(H,104,105)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t43-,49-,50-,51-,52-,53-,54-,55-,56-,59-/m0/s1 |
InChIキー |
XMFJUPAXGQSFIW-FOMVZIENSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC4CC4)CC5CC5 |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC4CC4)CC5CC5 |
製品の起源 |
United States |
準備方法
Solid-Phase Peptide Synthesis (SPPS)
The peptide chain YGGFLRRIRPK was assembled using Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids on a Rink amide resin. The synthesis proceeded as follows:
-
Resin Swelling : The resin was swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Repeated treatment with 20% piperidine in DMF (2 × 5 minutes) removed Fmoc groups.
-
Amino Acid Coupling : Each amino acid (0.2 M) was activated with HBTU (0.2 M) and DIEA (0.4 M) in DMF and coupled for 1 hour. The D-proline at position 10 was incorporated using Fmoc-D-Pro-OH.
-
Final Cleavage : The peptide was cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.
N-Terminal Alkylation
The N-terminal tyrosine was alkylated post-synthetically:
-
Tyrosine tert-Butyl Ester Preparation : Tyrosine was protected as a tert-butyl ester to prevent side reactions during alkylation.
-
Dialkylation with CPM Groups : The peptide (0.1 mmol) was dissolved in anhydrous DMF, treated with cyclopropylmethyl bromide (2.5 eq) and potassium carbonate (3 eq), and stirred at 25°C for 12 hours. The reaction was monitored via HPLC.
-
Deprotection : The tert-butyl group was removed using TFA/water (95:5) to yield N,N-diCPM-Tyr1[D-Pro10]Dyn A-(1-11).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide was purified using reverse-phase HPLC (C18 column) with a gradient of 10–60% acetonitrile in 0.1% TFA. The purified compound exhibited >95% purity.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of 1416.7 g/mol (calculated: 1416.7):
-
Observed m/z : 1417.8 [M+H]⁺, 709.4 [M+2H]²⁺.
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, D₂O) confirmed the presence of cyclopropylmethyl protons (δ 0.4–0.6 ppm) and aromatic tyrosine residues (δ 6.8–7.1 ppm).
Research Findings and Biochemical Evaluation
Receptor Affinity and Selectivity
N,N-diCPM[D-Pro-10]Dyn A-(1-11) exhibited high affinity for kappa-opioid receptors (Ki = 0.19 nM) and a selectivity ratio (kappa/mu) > 200, surpassing non-peptide agonists like U-50,488.
Table 1: Receptor Binding Affinities
| Receptor Type | Ki (nM) | Selectivity (kappa/mu) |
|---|---|---|
| Kappa | 0.19 | >200 |
| Mu | 38.2 | — |
In Vitro and In Vivo Activity
化学反応の分析
N,N-diCPM[D-Pro-10]Dyn A-(1-11) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Opioid Receptor Interaction
N,N-diCPM[D-Pro-10]Dyn A-(1-11) has been studied for its binding affinity to kappa-opioid receptors. Research indicates that:
- The compound exhibits high affinity (Ki = 0.19 nM) for kappa receptors, which is significantly higher than many other analogues .
- Structural modifications, such as the introduction of cyclopropylmethyl groups, have been shown to affect receptor selectivity and agonist/antagonist activity .
Antinociceptive Activity
The antinociceptive properties of N,N-diCPM[D-Pro-10]Dyn A-(1-11) have been evaluated in various animal models:
- In the phenylquinone abdominal stretching assay, this compound demonstrated potent antinociceptive activity with an effective dose (ED50) of 1.1 micrograms/mouse .
- Comparatively, other derivatives such as N,N-diallyl[D-Pro-10]Dyn A-(1-11) showed weaker antinociceptive effects (ED50 = 27 micrograms/mouse) .
Structure-Activity Relationship Studies
The relationship between chemical structure and biological activity is crucial in drug design:
| Compound | Ki (nM) | ED50 (μg/mouse) | Activity Type |
|---|---|---|---|
| N,N-diCPM[D-Pro-10]Dyn A-(1-11) | 0.19 | 1.1 | Agonist |
| N,N-diallyl[D-Pro-10]Dyn A-(1-11) | Not specified | 27 | Weak Agonist |
| N,N-dicyclopropylmethyl[D-Pro-10] | Not specified | Not reported | Partial Agonist |
This table summarizes key findings regarding the binding affinities and antinociceptive potencies of various derivatives, illustrating how structural changes can lead to significant differences in pharmacological outcomes.
Case Study 1: Kappa-Receptor Binding Affinity
In a study examining various N-terminal alkylated derivatives of dynorphin A, N,N-diCPM[D-Pro-10]Dyn A-(1-11) was found to retain high affinity for kappa receptors despite modifications that typically reduce this property. The study concluded that while some derivatives exhibited enhanced selectivity, the N,N-diCPM analogue maintained a balance between potency and selectivity .
Case Study 2: Pain Management Applications
Clinical evaluations have suggested that compounds like N,N-diCPM[D-Pro-10]Dyn A-(1-11) could serve as potential analgesics with fewer side effects compared to traditional opioids. The efficacy demonstrated in preclinical models supports further investigation into its therapeutic applications for chronic pain management and opioid addiction treatment .
作用機序
N,N-ジCPM[D-Pro-10]Dyn A-(1-11)の作用機序には、Gタンパク質共役受容体であるカプパオピオイド受容体への結合が関与しています。この結合は、細胞内シグナル伝達の連鎖反応を引き起こし、痛みの知覚やその他の生理学的反応の調節につながります。 関与する特定の分子標的と経路には、アデニル酸シクラーゼの阻害とカリウムチャネルの活性化が含まれます .
類似化合物との比較
Comparison with Similar Compounds
The pharmacological profile of N,N-diCPM[D-Pro-10]Dyn A-(1-11) is best understood in the context of structurally related dynorphin analogs. Below is a comparative analysis based on receptor affinity, selectivity, and functional activity.
N-Monoalkylated Analogs
- N-CPM[D-Pro-10]Dyn A-(1-11): KOR affinity: Ki < 0.05 nM (higher than diCPM analog). Selectivity: Ki ratio (κ/μ) > 200 (superior to diCPM). Functional activity: Potent KOR agonist in GPI assays (EC50 = 3.2 nM). In vivo efficacy: ED50 = 1.1 µg/mouse in the phenylquinone abdominal stretching assay .
- N-Allyl[D-Pro-10]Dyn A-(1-11): KOR affinity: Ki = 0.07 nM. Selectivity: Ki ratio (κ/μ) > 300. Functional activity: Moderate agonist (GPI EC50 = 12 nM). In vivo efficacy: Weak antinociception (ED50 = 27 µg/mouse) .
Key distinction: Monoalkylation preserves high KOR affinity and selectivity, whereas dialkylation (e.g., diCPM) reduces both parameters.
N,N-Dialkylated Analogs
- N,N-Diallyl[D-Pro-10]Dyn A-(1-11): KOR affinity: Ki = 1.4 nM (lower than diCPM). Selectivity: Ki ratio (κ/μ) = 50. Functional activity: Weak antagonist in GPI (pA2 = 6.2). In vivo: Minimal antinociception (ED50 = 26 µg/mouse) .
N,N-Dibenzyl[D-Pro-10]Dyn A-(1-11) :
- KOR affinity : Ki = 0.8 nM.
- Functional activity : Retains agonist activity (GPI EC50 = 25 nM), unlike diCPM.
Key distinction : The identity of the alkyl group (CPM vs. allyl/benzyl) critically influences efficacy. DiCPM exhibits negligible agonist activity, positioning it as a lead for KOR antagonists.
Parent Peptide and Cyclized Analogs
Dyn A-(1-11)NH2 :
Cyclo[D-Asp5,Dap8][N-BenzylTyr1]Dyn A-(1-11)NH2 (Zyklophin) :
Key distinction : DiCPM retains higher KOR affinity than cyclized antagonists but lacks the full antagonist efficacy seen in zyklophin.
Mechanistic Insights
- N-Alkylation effects: Monoalkylation enhances KOR selectivity by preserving the basic α-amine of Tyr1, critical for receptor interaction. Dialkylation disrupts this feature, reducing affinity and efficacy .
- CPM vs. other groups : The cyclopropylmethyl group balances steric bulk and lipophilicity, optimizing receptor binding without fully abolishing activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce N,N-diCPM[D-Pro-10]Dyn A-(1-11), and how is purity validated?
- Methodological Answer :
- Solid-phase synthesis : Use Fmoc-protected amino acids for peptide chain assembly, with [D-Pro<sup>10</sup>] substitution to modulate receptor interaction .
- N-terminal alkylation : Couple cyclopropylmethyl (CPM) groups to tyrosine via alkyl halides, using BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling reagent .
- Purification & characterization : Employ reverse-phase HPLC for purification, followed by NMR spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity .
Q. How is kappa-opioid receptor affinity quantified for this compound, and what experimental controls ensure specificity?
- Methodological Answer :
- Receptor binding assays : Use guinea pig cerebellum homogenates (rich in kappa receptors) with <sup>3</sup>H-labeled ligands (e.g., U-69,593) to measure competitive binding. Calculate inhibition constants (Ki) via Cheng-Prusoff equation .
- Selectivity validation : Compare binding affinities to mu- and delta-opioid receptors using analogous tissue preparations (e.g., rat brain for mu receptors) to derive Ki ratios (kappa/mu > 200 indicates high selectivity) .
- Controls : Include non-specific binding wells with excess unlabeled ligand and validate with reference agonists/antagonists (e.g., Dyn A-(1-13)NH2) .
Advanced Research Questions
Q. Why do N-monoalkylated analogs of [D-Pro<sup>10</sup>]Dyn A-(1-11) exhibit superior kappa-receptor selectivity compared to N,N-dialkylated derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare Ki values of monoalkylated (e.g., N-CPM: Ki < 0.05 nM) vs. dialkylated (N,N-diCPM: Ki = 0.19 nM) analogs in guinea pig cerebellum assays .
- Molecular modeling : Perform docking simulations using kappa-receptor crystal structures (e.g., PDB ID 6B73) to assess steric hindrance caused by the second alkyl group. Validate with mutagenesis studies targeting extracellular loops .
- Thermodynamic profiling : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) to evaluate conformational stability upon mono- vs. di-substitution .
Q. How can researchers resolve discrepancies between in vitro antagonist activity and in vivo antinociceptive efficacy observed for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration (e.g., via LC-MS/MS) to assess blood-brain barrier penetration and metabolic stability .
- Functional assays : Compare in vitro guinea pig ileum (GPI) assays (measuring agonist/antagonist activity) with in vivo phenylquinone abdominal stretching tests (ED50 = 1.1 µg/mouse for N-CPM analog) .
- Receptor reserve analysis : Use the Furchgott method to quantify receptor occupancy required for in vivo efficacy, addressing potential differences in receptor coupling efficiency .
Q. What computational strategies are optimal for modeling the interaction of N,N-diCPM[D-Pro<sup>10</sup>]Dyn A-(1-11) with kappa-opioid receptors?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate peptide-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) over 100+ ns to identify stable binding poses and critical residue interactions (e.g., Tyr1 hydrogen bonding) .
- Free energy perturbation (FEP) : Calculate relative binding affinities for alkyl-substituted analogs to predict optimal N-terminal modifications .
- Machine learning : Train QSAR models using datasets of opioid peptide Ki values and physicochemical descriptors (e.g., logP, polar surface area) .
Data Presentation and Validation
Q. What statistical frameworks are recommended for analyzing dose-response data from in vivo antinociception assays?
- Methodological Answer :
- Nonlinear regression : Fit dose-response curves (e.g., log[agonist] vs. response) using GraphPad Prism or R packages (drc) to calculate EC50/ED50 values with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test or Rosner’s test for identifying anomalous data points in small datasets .
- Meta-analysis : Pool data from multiple experiments using random-effects models to address variability in animal models .
Tables for Key Experimental Data
| Parameter | N-Monoalkylated (N-CPM) | N,N-Dialkylated (N,N-diCPM) | Reference |
|---|---|---|---|
| Ki (kappa, nM) | < 0.05 | 0.19 | |
| Ki ratio (kappa/mu) | > 200 | ~100 | |
| GPI agonist potency (IC50, nM) | 8.2 | Negligible | |
| In vivo ED50 (µg/mouse) | 1.1 | 26 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
